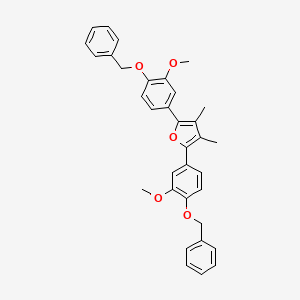
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran is an organic compound with a complex structure that includes two benzyloxy groups, two methoxy groups, and a dimethylfuran core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran typically involves multi-step organic reactions. One common method includes the use of benzyloxy and methoxy substituted phenyl groups, which are reacted with a furan derivative under specific conditions. The reaction often requires the presence of catalysts and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
化学反应分析
Types of Reactions
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
科学研究应用
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran has several applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism by which 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, often involving techniques like molecular docking and enzyme assays.
相似化合物的比较
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its luminescence properties and applications in materials science.
2,5-Bis(alkylamino)-1,4-benzoquinones: Studied for their biological activities, including cytotoxicity against cancer cell lines.
Uniqueness
What sets 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications where these properties are advantageous.
生物活性
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H26O4, with a molecular weight of approximately 402.48 g/mol. The compound features two benzyloxy groups attached to a dimethylfuran core, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anti-cancer Activity : Research indicates that derivatives of benzofuran can suppress cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against hepatocellular carcinoma (HCC) by inhibiting cell migration and invasion through modulation of epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- Anti-inflammatory Effects : Benzofuran derivatives are noted for their ability to reduce inflammation in cellular models. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammatory responses.
- Antioxidant Properties : Some studies suggest that benzofuran compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells at certain concentrations (IC50 values ranging from 38 to 48 μM) without affecting normal cells .
- Modulation of EMT : The compound has been shown to upregulate E-cadherin while downregulating vimentin and other EMT-related proteins, thereby inhibiting metastasis in cancer cells with mutated p53 genes .
- Signal Pathway Interference : It affects key signaling pathways such as FAK/AKT that are involved in cell migration and invasion processes .
Case Studies
Data Table
Here is a summary table of the biological activities and mechanisms associated with this compound:
属性
CAS 编号 |
61324-72-9 |
|---|---|
分子式 |
C34H32O5 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
2,5-bis(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C34H32O5/c1-23-24(2)34(28-16-18-30(32(20-28)36-4)38-22-26-13-9-6-10-14-26)39-33(23)27-15-17-29(31(19-27)35-3)37-21-25-11-7-5-8-12-25/h5-20H,21-22H2,1-4H3 |
InChI 键 |
XHTCERXZBYIFPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















